(3E)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
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Properties
IUPAC Name |
(3E)-1-benzyl-3-[(3-methoxyanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-29-19-11-7-10-18(14-19)24-15-22-23(26)20-12-5-6-13-21(20)25(30(22,27)28)16-17-8-3-2-4-9-17/h2-15,24H,16H2,1H3/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZUWSKIKRGRNF-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3E)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a compound with significant potential in medicinal chemistry, particularly due to its structural similarity to known bioactive molecules. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and the mechanisms underlying its activity.
Chemical Structure and Synthesis
The compound belongs to the class of benzothiazine derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Benzothiazine Core : Utilizing a condensation reaction between appropriate aldehydes and thiourea derivatives.
- Functionalization : Introducing various substituents at the benzyl and methylene positions to enhance biological activity.
Antimicrobial Activity
Recent studies have indicated that benzothiazine derivatives exhibit potent antimicrobial properties. For instance, compounds structurally related to this compound have shown significant activity against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial | |
| 1,2-Benzoxathiin derivatives | Antifungal | |
| N-substituted benzamide analogs | Kv1.3 inhibition |
Anticancer Potential
Benzothiazine derivatives have been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : Compounds similar to this compound have demonstrated the ability to inhibit cell cycle progression in cancer cell lines.
- Mechanisms of Action : The proposed mechanisms include modulation of apoptotic pathways and interference with DNA synthesis.
Case Studies
Several case studies highlight the biological efficacy of benzothiazine derivatives:
- Study on Antimicrobial Activity : A recent investigation reported that a series of benzothiazine derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics. The study concluded that modifications at the methylene position significantly influenced their efficacy against Gram-positive bacteria .
- Anticancer Research : A compound structurally similar to this compound was evaluated in vitro against multiple cancer cell lines and showed promising results in reducing cell viability and inducing apoptosis .
Scientific Research Applications
Antimicrobial Applications
Recent studies have demonstrated that benzothiazine derivatives exhibit notable antimicrobial properties. The compound has shown effectiveness against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial | |
| 1,2-Benzoxathiin derivatives | Antifungal | |
| N-substituted benzamide analogs | Kv1.3 inhibition |
The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Benzothiazine derivatives have been investigated for their anticancer properties. Key findings include:
- Induction of Apoptosis : Compounds similar to (3E)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide have been shown to induce apoptosis in cancer cells through various pathways.
- Inhibition of Cell Proliferation : Studies indicate that these compounds can inhibit cell cycle progression in cancer cell lines, suggesting potential as therapeutic agents.
Study on Antimicrobial Activity
A recent investigation highlighted that a series of benzothiazine derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics. Modifications at the methylene position were found to significantly influence efficacy against Gram-positive bacteria.
Anticancer Research
In vitro studies on a structurally similar compound revealed promising results in reducing cell viability across multiple cancer cell lines and inducing apoptosis. These findings suggest that further research could lead to the development of effective anticancer therapies based on this class of compounds.
Synthesis Overview
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Benzothiazine Core : This is achieved through condensation reactions involving appropriate aldehydes and thiourea derivatives.
- Functionalization : Various substituents are introduced at the benzyl and methylene positions to enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
